4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one
Description
This compound is a highly modified nucleoside analog characterized by a pyrimidin-2(1H)-one core substituted with a 4-amino group and a complex tetrahydrofuran (THF) moiety. The THF ring features multiple stereochemical modifications:
- Protective groups: A tert-butyldimethylsilyl (TBDMS) group at the 4-hydroxy position and a tert-butyldiphenylsilyl (TBDPS) group at the 5-hydroxymethyl position. These silyl ethers enhance solubility and stability during synthetic processes .
- Functional substituents: A chloromethyl group and a fluorine atom at the 3-position of the THF ring. The chlorine atom introduces electrophilic reactivity, while fluorine enhances metabolic stability and bioavailability .
This compound is likely designed for antiviral or anticancer applications, given its structural resemblance to nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine and emtricitabine .
Properties
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-(chloromethyl)-3-fluorooxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45ClFN3O4Si2/c1-30(2,3)42(7,8)41-27-26(34)28(37-20-19-25(35)36-29(37)38)40-32(27,21-33)22-39-43(31(4,5)6,23-15-11-9-12-16-23)24-17-13-10-14-18-24/h9-20,26-28H,21-22H2,1-8H3,(H2,35,36,38)/t26-,27+,28-,32-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECWVZJKGKVMCV-FFAHVWSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1[C@H]([C@@H](O[C@@]1(CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CCl)N4C=CC(=NC4=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45ClFN3O4Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-1-((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-5-(chloromethyl)-3-fluorotetrahydrofuran-2-yl)pyrimidin-2(1H)-one (CAS No. 1445379-90-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidinone core with several functional groups that enhance its biological activity. The presence of tert-butyldimethylsilyl and tert-butyldiphenylsilyl moieties suggests a potential for increased lipophilicity and stability, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to 4-amino-1 have shown significant anticancer activity. For instance, studies on related pyrimidine derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with nutrient transport systems essential for tumor growth. This mechanism is particularly effective in targeting cancer cells while sparing normal cells due to their adaptive metabolic pathways .
The proposed mechanism of action involves the downregulation of nutrient transporters and induction of autophagy in cancer cells. This leads to nutrient deprivation, effectively "starving" the cancer cells and promoting apoptosis. Additionally, the compound may activate protein phosphatase 2A (PP2A), which is involved in regulating various cellular processes including cell growth and metabolism .
In Vitro Studies
In vitro studies have shown that analogs of this compound can induce significant cytotoxicity in various cancer cell lines at concentrations around 2 μM. The cytotoxic effects are attributed to the activation of PP2A, which restricts nutrient access by downregulating amino acid and glucose transporters .
In Vivo Studies
Animal models have been utilized to assess the efficacy of similar compounds in vivo. These studies demonstrate promising results in reducing tumor size and improving survival rates without significant toxicity to normal tissues .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Protective Group Strategy :
- The dual silyl protection (TBDMS and TBDPS) in the target compound contrasts with single-protection analogs like Compound 10 (TBDPS only) and Compound 9 (TBDMS only) . This dual strategy may improve stability during synthesis but could complicate deprotection steps .
- In contrast, Compound 11 lacks silyl groups entirely, favoring aqueous solubility but requiring prodrug activation .
Fluorination Impact :
- Fluorine at the 3-position (target compound) or 5-position (Compound 12) enhances metabolic stability by resisting cytochrome P450 oxidation, a common feature in FDA-approved NRTIs .
Chloromethyl vs. Hydroxymethyl :
- The chloromethyl group in the target compound introduces electrophilicity, enabling covalent binding to viral polymerases. However, this may increase off-target toxicity compared to hydroxymethyl analogs like Compound 11 .
Stereochemical Precision :
- The (2R,3R,4R,5R) configuration aligns with bioactive conformations seen in Compound 10 and lamivudine, whereas mismatched stereochemistry (e.g., 2S in Compound 27 ) reduces efficacy.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step silylation and fluorination, similar to Compound 10’s route (CuI-mediated fluorination, TBDPS protection) .
Research Implications
- Antiviral Potential: The combination of fluorine, chloromethyl, and dual silyl groups positions this compound as a candidate for targeting RNA viruses (e.g., SARS-CoV-2, HCV). Comparative studies with Compounds 10 and 11 are warranted .
- Toxicity Considerations: The chloromethyl group necessitates rigorous toxicity profiling compared to non-halogenated analogs like Compound 12 .
- Prodrug Development : The TBDPS/TBDMS groups suggest a prodrug strategy, with in vivo deprotection yielding active metabolites akin to Compound 11 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
